HU-308 is a synthetic cannabinoid compound specifically designed as an agonist for the Cannabinoid 2 receptor (CB2). Unlike other cannabinoids, such as tetrahydrocannabinol, which interact with both CB1 and CB2 receptors, HU-308 exhibits a high selectivity for the CB2 receptor, making it a valuable tool in pharmacological research focused on immune modulation and anti-inflammatory effects. The compound has been studied for its potential therapeutic applications, particularly in conditions involving inflammation and pain.
HU-308 was first synthesized by researchers at the Hebrew University of Jerusalem in the late 1990s. It is classified as a cannabinoid due to its structural similarity to naturally occurring cannabinoids found in the Cannabis sativa plant. Its specific classification as a selective agonist for the CB2 receptor allows it to be distinguished from other cannabinoids that may have broader receptor activity.
The synthesis of HU-308 involves several key steps, beginning with the preparation of starting materials such as 4-hydroxymyrtenyl pivalate and 5-(1,1-dimethylheptyl)resorcinol. The detailed synthesis pathway includes:
The melting point of HU-308 is reported at 50°C, with spectral data confirming its structure through Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) .
The molecular formula of HU-308 is , with a molecular weight of approximately 414.31 g/mol. Its structure features a bicyclic framework typical of many cannabinoids, with specific functional groups that confer its selective activity towards CB2 receptors.
Key structural data includes:
HU-308 primarily interacts with CB2 receptors, leading to various biochemical responses. In vitro studies have shown that HU-308 can effectively inhibit forskolin-stimulated cyclic AMP production in cells expressing CB2 receptors, demonstrating its agonistic action.
Key findings include:
The mechanism of action for HU-308 involves its binding to the CB2 receptor, which is predominantly expressed in immune cells. Upon activation, this receptor modulates several intracellular signaling pathways:
These mechanisms contribute to HU-308's potential therapeutic effects in inflammatory conditions.
HU-308 exhibits several notable physical and chemical properties:
HU-308 has been investigated for various scientific applications due to its selective action on CB2 receptors:
HU-308 (chemical name: (1S,4S,5S)-4-[4-(1,1-Dimethylheptyl)-2,6-dimethoxyphenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol) is a synthetic cannabinoid derivative with the molecular formula C₂₇H₄₂O₃ and a molecular weight of 414.63 g/mol. Its structure integrates a dimethylheptyl-substituted resorcinol core linked to a bicyclic terpenoid moiety derived from (+)-α-pinene. HU-308 possesses three chiral centers, conferring the specific configuration (3R,4S,6S). This stereochemistry is critical for its selective binding to CB₂ receptors, as the enantiomer HU-433 (3S,4R,6R) exhibits distinct pharmacological behavior [1] [3] [4].
Bicyclo[3.1.1]hept-2-ene core | - Methanol group at C2 - Aromatic ring (2,6-dimethoxy) at C4 - 1,1-Dimethylheptyl chain at C4'
HU-308 is synthesized via a multi-step route:
Validation employs:
HU-308 exhibits >5,000-fold selectivity for CB₂ over CB₁ receptors:
Table 2: Binding and Functional Activity of HU-308
Parameter | CB₂ Receptor | CB₁ Receptor |
---|---|---|
Binding Affinity (Ki) | 22.7 nM | >10,000 nM |
cAMP Inhibition (EC₅₀) | 5.57 nM | Inactive |
[³⁵S]GTPγS Assay | Full agonist | No activity |
HU-308 activates CB₂-coupled Gi proteins, leading to:
Key effects validated in rodent models:
In ovariectomized mice, HU-308 (10⁻⁹ M) rescues bone loss by:
Table 3: Therapeutic Effects of HU-308 in Disease Models
Disease Model | Mechanism | Outcome |
---|---|---|
Ovariectomy-induced osteoporosis | ↑ Osteoblast proliferation; ↓ osteoclast activity | Bone density preservation |
Trigeminal neuropathy | ↓ Microglial activation in Sp5C | Reversal of cold allodynia |
DSS-induced colitis | NLRP3 inflammasome inhibition | Reduced intestinal inflammation |
Huntington’s disease | ↓ Microglial activation & excitotoxicity | Improved motor performance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7